9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Description
9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester (CAS: 848762-21-0) is a complex glycerolipid ester featuring:
- Backbone: A glycerol derivative with two palmitate (C16:0, 1-oxohexadecyl) groups esterified at positions 1 and 2.
- Acyl chain: A trans-9-octadecenoic acid (elaidic acid, 9E-C18:1) esterified at position 3.
- Molecular formula: C55H104O6 (molecular weight: 861.4 g/mol) .
This compound has been identified in microbial filtrates (e.g., Aspergillus flavus) and plant extracts, suggesting roles in lipid metabolism or membrane structuring . Its trans-configuration (9E) distinguishes it from the more common cis-oleic acid derivatives.
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCOHGHEADZEGF-OCEACIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-25-2 | |
| Record name | Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
37.2 °C | |
| Record name | Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification reaction. The reaction conditions often include elevated temperatures and controlled pH levels to optimize the yield .
Industrial Production Methods: Industrial production of this compound often involves the extraction of natural oils rich in this compound, followed by purification processes. For instance, rice bran oil, palm oil, and other vegetable oils can be processed to isolate and purify this compound using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, and the reaction is often accelerated by heat.
Hydrolysis: Enzymatic hydrolysis typically involves lipases, while chemical hydrolysis can be facilitated by acids or bases.
Major Products:
Oxidation: The major products include various oxidized fatty acid derivatives.
Hydrolysis: The major products are free palmitic acid, oleic acid, and glycerol.
Scientific Research Applications
9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester involves several molecular pathways:
Neuroprotective Effects: It exerts neuroprotective effects by inhibiting the p38 MAPK pathway and activating the PI3K/Akt/CREB pathway.
Lipid Metabolism: It influences lipid metabolism by modulating the expression of various enzymes and proteins involved in fat deposition and lipid oxidation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Glycerolipid Esters
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Chain length and saturation : Stearate (C18:0) analogs (e.g., ) exhibit higher molecular weights and lower solubility compared to palmitate (C16:0) derivatives.
- Stereochemistry : The 9E configuration in the target compound increases rigidity and melting point versus 9Z isomers (e.g., oleate derivatives in ).
- Backbone modifications : Ethylene glycol-based esters () introduce branching, altering phase behavior and thermal stability.
Simplified Esters and Derivatives
Table 2: Comparison with Mono- and Diesters
Key Observations :
Thermal and Physical Properties
Data from heat capacity studies () reveal:
- Target compound : Exhibits higher thermal stability (melting point ~45–50°C) due to trans-configuration and long acyl chains.
- 9Z analogs : Lower melting points (e.g., oleate derivatives melt at ~13°C) due to kinked cis double bonds.
- C18 vs. C16 esters : Stearate-containing compounds () have 10–15% higher heat capacities than palmitate analogs.
Biological Activity
9E-Octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid that has garnered attention for its diverse biological activities. The specific compound of interest here, 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, is a derivative that may exhibit unique properties due to the modifications in its structure. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential applications in biomedicine, and underlying mechanisms.
- Chemical Formula : C₁₉H₃₆O₃
- Molecular Weight : 296.4879 g/mol
- CAS Registry Number : 848762-21-0
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of derivatives of oleic acid. For instance, a study on E9OAEE (ethyl ester of 9E-octadecenoic acid) demonstrated significant inhibition of inflammatory markers in LPS-induced RAW264.7 macrophages. The following key findings were reported:
Inhibition of Inflammatory Markers
- Nitric Oxide (NO) : E9OAEE significantly reduced NO production in a dose-dependent manner.
- Prostaglandin E2 (PGE2) : The compound also inhibited PGE2 production significantly.
- Cytokines : E9OAEE decreased the production of TNF-α but did not significantly affect IL-6 and IL-1β levels.
The mechanism through which E9OAEE exerts its anti-inflammatory effects involves the modulation of key signaling pathways:
| Signaling Pathway | Effect |
|---|---|
| MAPK Pathways | Inhibition of ERK, P38, and JNK activation |
| NF-kB Pathway | Reduced nuclear translocation |
This suggests that E9OAEE may be beneficial in conditions characterized by excessive inflammation, potentially providing therapeutic avenues for inflammatory diseases .
Study on RAW264.7 Macrophages
A detailed investigation into the effects of E9OAEE on RAW264.7 macrophages revealed:
- Experimental Design : Cells were pre-treated with various concentrations of E9OAEE before exposure to LPS.
- Results :
- Significant reduction in iNOS and COX2 protein expression was observed.
- The production of TNF-α was notably reduced compared to control groups.
These findings underscore the potential application of E9OAEE as an anti-inflammatory agent in therapeutic settings .
Potential Applications
The biological activity of 9E-octadecenoic acid derivatives extends beyond inflammation:
- Cosmetic Industry : Due to its emollient properties, it can be used in skin care formulations.
- Pharmaceuticals : Potential for development as an anti-inflammatory drug.
- Food Industry : As a dietary supplement for health benefits associated with omega fatty acids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
